![molecular formula C22H21N3OS B13824406 (5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B13824406.png)
(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that features a unique combination of indole, thiazolidinone, and imine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is the condensation reaction between 7-ethyl-1H-indole-3-carbaldehyde and 3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium acetate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product. Additionally, the use of automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its indole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on its interaction with specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical modifications makes it a versatile component in material science research.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The imine and thiazolidinone groups may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(7-Ethyl-1H-indol-3-yl)methylene]-1-benzothiophen-3(2H)-one
- ethyl (2Z)-(hydroxyimino)(1H-indol-3-yl)ethanoate
Uniqueness
(2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one is unique due to its combination of indole, thiazolidinone, and imine functionalities. This structural arrangement allows for a wide range of chemical reactions and biological interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H21N3OS |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
5-[(Z)-(7-ethylindol-3-ylidene)methyl]-3-methyl-2-(4-methylphenyl)imino-1,3-thiazol-4-ol |
InChI |
InChI=1S/C22H21N3OS/c1-4-15-6-5-7-18-16(13-23-20(15)18)12-19-21(26)25(3)22(27-19)24-17-10-8-14(2)9-11-17/h5-13,26H,4H2,1-3H3/b16-12+,24-22? |
InChI Key |
PLBWGJYIBIBYLA-HWIFMJGMSA-N |
Isomeric SMILES |
CCC1=C2C(=CC=C1)/C(=C/C3=C(N(C(=NC4=CC=C(C=C4)C)S3)C)O)/C=N2 |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC3=C(N(C(=NC4=CC=C(C=C4)C)S3)C)O)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Butoxy-3-ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B13824338.png)
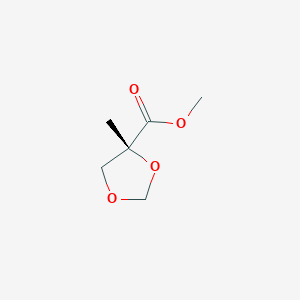
![N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-benzofuran-2-carbohydrazide](/img/structure/B13824357.png)
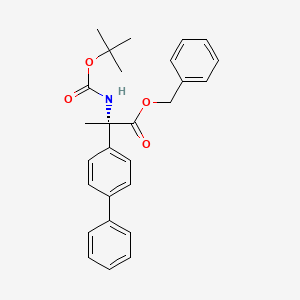
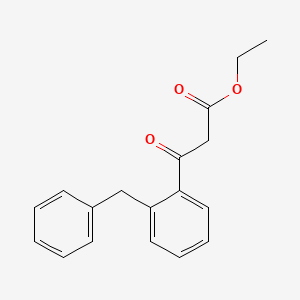
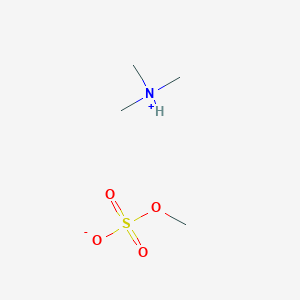
![beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester](/img/structure/B13824376.png)

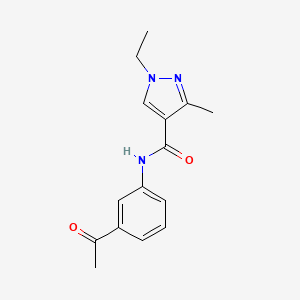
![(2Z)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13824387.png)

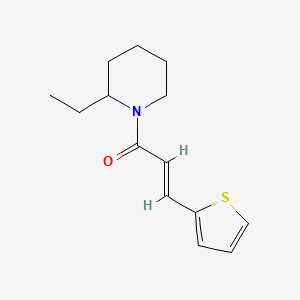
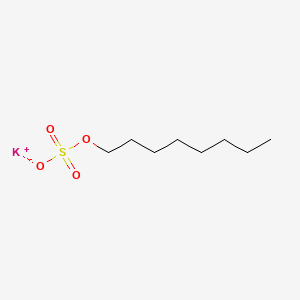
![3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl 2-(1-pyrrolidinyl)ethyl sulfide](/img/structure/B13824403.png)
